N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide
BD 1047 is a selective antagonist of sigma-1 (σ1) receptors (Ki = 0.9 nM in a radioligand binding assay). It is selective for σ1 receptors with binding affinity values greater than 10,000 nM for human recombinant dopamine, opioid, PCP, and serotonin receptors in vitro. In vivo, pretreatment with BD 1047 protects against convulsions and lethality induced by cocaine and reduces cocaine-induced locomotor activity. It reduces dystonias induced by the σ receptor agonists haloperidol and di-o-tolylguanidine (DTG) in rats in a dose-dependent manner. In vivo administration of BD 1047 also attenuates mechanical allodynia and microglial activation in a rat model of bone cancer pain.
BD1047 is a potent and selective Sigma-1 Receptor Antagonist. It has effects in animal studies suggestive of antipsychotic activity and may also be useful in the treatment of neuropathic pain. BD-1047 has >50-fold selectivity at σ1 over σ2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2.
BD1047 is a potent and selective Sigma-1 Receptor Antagonist. It has effects in animal studies suggestive of antipsychotic activity and may also be useful in the treatment of neuropathic pain. BD-1047 has >50-fold selectivity at σ1 over σ2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2.
Brand Name:
Vulcanchem
CAS No.:
138356-21-5
VCID:
VC0520602
InChI:
InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H
SMILES:
CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br
Molecular Formula:
C13H22Br2Cl2N2
Molecular Weight:
437.0 g/mol
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide
CAS No.: 138356-21-5
Cat. No.: VC0520602
Molecular Formula: C13H22Br2Cl2N2
Molecular Weight: 437.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | BD 1047 is a selective antagonist of sigma-1 (σ1) receptors (Ki = 0.9 nM in a radioligand binding assay). It is selective for σ1 receptors with binding affinity values greater than 10,000 nM for human recombinant dopamine, opioid, PCP, and serotonin receptors in vitro. In vivo, pretreatment with BD 1047 protects against convulsions and lethality induced by cocaine and reduces cocaine-induced locomotor activity. It reduces dystonias induced by the σ receptor agonists haloperidol and di-o-tolylguanidine (DTG) in rats in a dose-dependent manner. In vivo administration of BD 1047 also attenuates mechanical allodynia and microglial activation in a rat model of bone cancer pain. BD1047 is a potent and selective Sigma-1 Receptor Antagonist. It has effects in animal studies suggestive of antipsychotic activity and may also be useful in the treatment of neuropathic pain. BD-1047 has >50-fold selectivity at σ1 over σ2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2. |
|---|---|
| CAS No. | 138356-21-5 |
| Molecular Formula | C13H22Br2Cl2N2 |
| Molecular Weight | 437.0 g/mol |
| IUPAC Name | N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide |
| Standard InChI | InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H |
| Standard InChI Key | WOALTFHGLDVJHK-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br |
| Canonical SMILES | CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator